N-(8-butoxyquinolin-5-yl)benzamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)benzamide typically involves the functionalization of the quinoline ring. One common method is the microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions. This method uses benzoyl peroxide as a promoter and is performed under microwave irradiation, resulting in high yields and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-accelerated CDC method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The quinoline ring allows for various substitution reactions, such as halogenation, alkylation, and sulfonylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and halogens are commonly used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position results in the formation of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)benzamide involves its role as a bidentate directing group in C-H bond activation reactions. This allows for the selective functionalization of the quinoline ring, facilitating the formation of various products. Additionally, it has been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(quinolin-8-yl)benzamide
- N-(quinolin-8-yl)amide
- N-(5-phenylsulfonylquinolin-8-yl)benzamide
Uniqueness
N-(8-butoxyquinolin-5-yl)benzamide is unique due to its butoxy group at the 8-position of the quinoline ring. This modification enhances its chemical reactivity and biological activity compared to other quinoline derivatives. The presence of the butoxy group allows for additional functionalization and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-14-24-18-12-11-17(16-10-7-13-21-19(16)18)22-20(23)15-8-5-4-6-9-15/h4-13H,2-3,14H2,1H3,(H,22,23) |
InChI Key |
WOOIPTZGOUASPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |
Origin of Product |
United States |
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